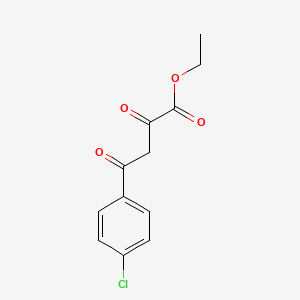

Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClO4/c1-2-17-12(16)11(15)7-10(14)8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDFNRYGGOPNIAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CC(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50345190 | |

| Record name | Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5814-38-0 | |

| Record name | Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate: Synthesis, Properties, and Applications in Drug Discovery

For Immediate Release

Senior Application Scientist Introduction: In the landscape of modern medicinal chemistry and drug development, the strategic use of versatile chemical synthons is paramount. Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate, a seemingly unassuming dicarbonyl compound, represents a cornerstone building block for the construction of complex heterocyclic scaffolds. Its unique electronic and structural features provide a reactive platform for forging new molecular architectures, particularly in the synthesis of pyrazole derivatives, which are prevalent in a wide array of pharmacologically active agents. This guide offers an in-depth analysis of this key intermediate, from its fundamental properties and synthesis to its practical application in creating high-value pharmaceutical compounds.

Core Compound Identification and Properties

The subject of this guide is this compound. Its definitive identifier is:

-

CAS Number: 5814-38-0[1]

This compound is a β-ketoester, a class of molecules renowned for its utility in carbon-carbon bond-forming reactions. The presence of two carbonyl groups in a 1,3-relationship, along with a terminal ethyl ester and a 4-chlorophenyl moiety, endows it with multiple reactive sites, making it a valuable precursor in organic synthesis.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented below for quick reference by researchers.

| Property | Value | Source(s) |

| CAS Number | 5814-38-0 | ChemicalBook[1] |

| Molecular Formula | C₁₂H₁₁ClO₄ | PubChem[2] |

| Molecular Weight | 254.67 g/mol | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| Melting Point | 61-62.5 °C (decomposition) | ChemicalBook |

| Boiling Point (Predicted) | 392.8 ± 22.0 °C | ChemicalBook |

| Density (Predicted) | 1.276 ± 0.06 g/cm³ | ChemicalBook |

| Storage Temperature | Room Temperature, Sealed in Dry | ChemicalBook |

Synthesis Protocol: Crossed Claisen Condensation

The most direct and industrially relevant synthesis of this compound is achieved via a crossed Claisen condensation. This reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds.

Causality of Experimental Choice: The Claisen condensation is predicated on the generation of a nucleophilic enolate from one ester, which then attacks the electrophilic carbonyl carbon of a second ester. In a crossed condensation, one of the esters (in this case, 4'-chloroacetophenone, which acts as a ketone) possesses enolizable α-hydrogens, while the other (diethyl oxalate) does not, thus preventing self-condensation and leading to a single primary product. Sodium ethoxide is employed as a strong base, capable of deprotonating the α-carbon of the acetophenone to initiate the reaction.

Representative Experimental Protocol

Reaction: 4'-Chloroacetophenone + Diethyl Oxalate → this compound

-

Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add 50 mL of absolute ethanol. Carefully add sodium metal (2.3 g, 100 mmol) in small portions. The reaction is exothermic and generates hydrogen gas; ensure proper ventilation. Allow the reaction to proceed until all the sodium has dissolved to form a clear solution of sodium ethoxide.

-

Reaction Setup: Cool the sodium ethoxide solution to room temperature. To this solution, add a mixture of 4'-chloroacetophenone (15.45 g, 100 mmol) and diethyl oxalate (14.61 g, 100 mmol) dropwise over 30 minutes with continuous stirring.

-

Reaction Execution: Stir the reaction mixture at room temperature for 12-16 hours (overnight). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Extraction:

-

Cool the reaction mixture in an ice bath.

-

Carefully acidify the mixture to a pH of ~2 by the slow addition of a dilute solution of hydrochloric acid (e.g., 2 M HCl).

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification and Characterization:

-

Filter off the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

-

Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Application in Heterocyclic Synthesis: The Knorr Pyrazole Synthesis

The 1,3-dicarbonyl functionality of this compound makes it an ideal substrate for the Knorr pyrazole synthesis, a classic and reliable method for constructing the pyrazole ring system.[3][4][5][6][7]

Mechanistic Rationale: The reaction proceeds via the condensation of a hydrazine with the two carbonyl groups of the dicarbonyl compound. The more reactive ketone at the 4-position typically reacts first with one nitrogen of the hydrazine to form a hydrazone intermediate. The second nitrogen atom of the hydrazine then acts as an intramolecular nucleophile, attacking the ester carbonyl at the 2-position, leading to cyclization and subsequent dehydration to form the stable, aromatic pyrazole ring.[3] This reaction is a powerful tool for generating substituted pyrazoles, which are key pharmacophores in numerous drugs.

Protocol: Synthesis of Ethyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (10 mmol) in 40 mL of absolute ethanol.

-

Addition of Hydrazine: To the stirred solution, slowly add hydrazine hydrate (12 mmol).[8]

-

Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain this temperature for 4-6 hours. Monitor the reaction's progress using TLC.[8]

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the bulk of the ethanol.

-

Add 50 mL of water to the residue, which may cause the product to precipitate.

-

If an oil forms, extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

-

Purification:

-

Collect the precipitated solid by filtration, wash with cold water, and dry.

-

If extraction was performed, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

The crude product can be purified by recrystallization from ethanol to yield pure Ethyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate.

-

Knorr Synthesis Pathway Diagram

Caption: Knorr synthesis of a pyrazole derivative from the title compound.

Trustworthiness and Validation

The protocols described are based on well-established and fundamental organic reactions. The Claisen condensation and Knorr pyrazole synthesis are textbook examples of reliable and high-yielding transformations.[3][9] For any research application, the identity and purity of the final product must be validated through a self-validating system of analytical checks:

-

Thin Layer Chromatography (TLC): To monitor reaction completion and assess crude purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and connectivity of the synthesized compound.

-

Mass Spectrometry (MS): To verify the molecular weight of the product.

-

Melting Point Analysis: To assess the purity of the final crystalline solid.

Concluding Remarks for Drug Development Professionals

This compound (CAS 5814-38-0) is more than a mere chemical intermediate; it is an enabling tool for accessing privileged structures in medicinal chemistry. Its efficient synthesis via Claisen condensation and its predictable reactivity in forming heterocyclic systems like pyrazoles make it a cost-effective and strategic starting material. The ability to readily introduce the 4-chlorophenyl moiety, a common feature in many bioactive molecules, combined with the ester handle for further derivatization, provides researchers with a powerful platform for building libraries of novel compounds for screening and lead optimization efforts. Understanding the causality behind its synthesis and application allows for its intelligent deployment in the complex, multi-step synthetic campaigns that underpin modern drug discovery.

References

- 1. CN103556174A - Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate - Google Patents [patents.google.com]

- 2. PubChemLite - this compound (C12H11ClO4) [pubchemlite.lcsb.uni.lu]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. jk-sci.com [jk-sci.com]

- 5. researchgate.net [researchgate.net]

- 6. name-reaction.com [name-reaction.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive examination of Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate, a key β,δ-diketo ester of significant interest to the pharmaceutical and chemical synthesis industries. The document delineates its chemical identity, core physicochemical properties, established synthetic routes, and analytical characterization methodologies. By synthesizing data from established chemical suppliers and the scientific literature, this guide serves as an essential resource for researchers, chemists, and drug development professionals engaged in the use of this versatile chemical building block. We delve into the causality behind its reactivity, particularly its keto-enol tautomerism, and its application in the synthesis of bioactive heterocyclic compounds.

Chemical Identity and Molecular Structure

This compound is a dicarbonyl compound featuring an ethyl ester and two ketone functionalities, with a substituted aromatic ring. Its structure is foundational to its chemical behavior and utility in organic synthesis. The presence of multiple functional groups, including an acidic methylene bridge, makes it a highly reactive and valuable intermediate.

The fundamental identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 5814-38-0 | [1][2][3] |

| Molecular Formula | C₁₂H₁₁ClO₄ | [1][2][4] |

| Molecular Weight | 254.67 g/mol | [1][2][4] |

| Canonical SMILES | CCOC(=O)C(=O)CC(=O)C1=CC=C(C=C1)Cl | [1][5] |

| InChI | InChI=1S/C12H11ClO4/c1-2-17-12(16)11(15)7-10(14)8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3 | [1][5] |

| InChIKey | BDFNRYGGOPNIAG-UHFFFAOYSA-N | [1][5] |

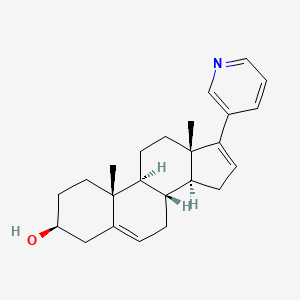

Molecular Structure:

A critical feature of this molecule's structure is its capacity for keto-enol tautomerism. Due to the formation of a stable internal hydrogen bond, ethyl 2,4-dioxobutanoates are known to exist predominantly in their enol form.[6] This equilibrium significantly influences the compound's reactivity, particularly at the methylene carbon.

Core Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and application in various reaction conditions. The data, compiled from predictive models and supplier technical sheets, are presented below.

| Property | Value | Notes |

| Physical State | Solid | Based on the melting point. |

| Melting Point | 61-62.5 °C | Decomposes upon melting.[2][7] |

| Boiling Point | 392.8 ± 22.0 °C | Predicted value.[2][7] |

| Density | 1.276 ± 0.06 g/cm³ | Predicted value.[7] |

| pKa | 5.73 ± 0.25 | Predicted value, referring to the acidic methylene protons.[7] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, methanol, dichloromethane). | Inferred from structurally similar beta-keto esters.[8] |

Discussion of Properties:

-

Melting and Boiling Points: The relatively high melting point confirms the compound is a solid at standard temperature and pressure. The high predicted boiling point is characteristic of a molecule with a significant molecular weight and polar functional groups capable of strong intermolecular interactions.

-

Acidity (pKa): The methylene protons located between the two carbonyl groups (at the C3 position) are notably acidic. This is a hallmark of β-dicarbonyl compounds, where the resulting carbanion is stabilized by resonance delocalization across both carbonyl oxygen atoms. This acidity is the cornerstone of its utility in C-C bond-forming reactions.

-

Solubility: The molecule possesses both polar (ester, ketones) and nonpolar (chlorophenyl ring) regions. This amphiphilic nature results in poor solubility in water but good solubility in a range of common organic solvents, which is typical for intermediates of this class.[8]

Synthesis and Chemical Reactivity

The 2,4-dioxobutanoate scaffold is a valuable building block in medicinal chemistry, often serving as a precursor for various heterocyclic systems with demonstrated biological activity.[6][9]

General Synthetic Pathway

The most common and efficient method for synthesizing ethyl 4-aryl-2,4-dioxobutanoates is the Claisen condensation . This reaction involves the base-catalyzed condensation of a substituted acetophenone with diethyl oxalate.[10][11] In this specific case, 4'-chloroacetophenone is reacted with diethyl oxalate using a strong base such as sodium ethoxide in an anhydrous alcohol solvent.

Caption: Synthetic workflow via Claisen condensation.

Experimental Protocol: Synthesis via Claisen Condensation

This protocol is a generalized procedure based on the synthesis of analogous compounds and should be adapted and optimized for specific laboratory conditions.[10][11]

-

Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Base Formation: Add sodium metal in small portions to the ethanol to generate sodium ethoxide in situ. Allow the sodium to react completely.

-

Reactant Addition: Cool the sodium ethoxide solution in an ice bath. Add a solution of 4'-chloroacetophenone and diethyl oxalate in anhydrous ethanol dropwise to the cooled solution with vigorous stirring.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, quench the mixture by pouring it into a beaker of ice-cold dilute acid (e.g., 1M HCl). This will protonate the enolate and precipitate the product.

-

Isolation: Collect the solid product by vacuum filtration, wash it with cold water, and then with a cold nonpolar solvent (e.g., hexane) to remove unreacted starting materials.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent, such as ethanol or an ethanol/water mixture.

Key Chemical Reactivity

The utility of this compound stems from its poly-functional nature.

-

Heterocycle Formation: It is an excellent precursor for five-membered heterocycles. Reaction with hydrazine derivatives yields pyrazoles, while reaction with hydroxylamine hydrochloride produces isoxazoles.[6] These scaffolds are prevalent in many biologically active molecules.

-

Enolate Chemistry: The acidic methylene group can be readily deprotonated to form a stable enolate, which can act as a nucleophile in various alkylation and acylation reactions, allowing for further molecular elaboration.

Spectroscopic and Analytical Characterization

Confirming the identity, purity, and structure of the synthesized compound is paramount. While specific spectra for this exact compound are not publicly available, its expected spectroscopic signatures can be reliably predicted based on its functional groups.

Expected Spectroscopic Signatures

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: Two doublets in the range of δ 7.5-8.0 ppm, integrating to 2H each, characteristic of a 1,4-disubstituted benzene ring.

-

Methylene Protons (-CH₂-): A singlet around δ 4.0-4.5 ppm, integrating to 2H. The exact shift will depend on the extent of enolization.

-

Ethyl Ester Protons (-OCH₂CH₃): A quartet around δ 4.2-4.4 ppm (2H) and a triplet around δ 1.2-1.4 ppm (3H).

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbons: Three distinct signals expected in the downfield region (δ 160-200 ppm) for the two ketone and one ester carbonyls.

-

Aromatic Carbons: Four signals in the δ 120-140 ppm range.

-

Aliphatic Carbons: Signals for the methylene carbon (δ ~45-55 ppm) and the two ethyl carbons (δ ~60-65 ppm for -OCH₂- and δ ~14-16 ppm for -CH₃).

-

-

IR (Infrared) Spectroscopy:

-

C=O Stretching: Strong, distinct absorption bands between 1650-1750 cm⁻¹. Conjugation and hydrogen bonding in the enol form will influence the exact positions. One would expect bands for the aryl ketone, the α-keto group, and the ester carbonyl.[12]

-

Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretching: A strong band for the ester C-O bond around 1200-1300 cm⁻¹.[12]

-

C-Cl Stretching: A band in the 1000-1100 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A characteristic pair of peaks at m/z 254 and 256, with an approximate intensity ratio of 3:1, which is indicative of the presence of a single chlorine atom.

-

Predicted Adducts: High-resolution mass spectrometry would likely detect adducts such as [M+H]⁺ at m/z 255.04187 and [M+Na]⁺ at m/z 277.02381.[5]

-

Analytical Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile organic compounds like this one.

Caption: General workflow for purity analysis by HPLC.

Protocol: Purity Determination by Reverse-Phase HPLC

-

Mobile Phase Preparation: Prepare mobile phase A (e.g., 0.1% Trifluoroacetic acid in Water) and mobile phase B (e.g., 0.1% Trifluoroacetic acid in Acetonitrile). Degas both solvents.

-

Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

Instrumentation: Use a standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). Set the column temperature to 25 °C and the flow rate to 1.0 mL/min.

-

Detection: Set the UV detector to a wavelength where the chromophore absorbs strongly, typically around 254 nm for the aromatic system.

-

Gradient Elution: Run a linear gradient, for example, from 30% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, and then re-equilibrate the column at 30% B for 5 minutes.

-

Analysis: Inject 5-10 µL of the sample solution. Integrate the resulting chromatogram and determine the purity by calculating the area percentage of the main product peak relative to the total area of all peaks.

Applications in Research and Drug Development

The 4-aryl-2,4-dioxobutanoate core is recognized as a "privileged scaffold" in medicinal chemistry.[6] Its derivatives have been investigated for a wide range of therapeutic applications.

-

Oncology: A notable application is in the development of kinase inhibitors. Several ethyl 2,4-dioxo-4-arylbutanoate derivatives have been synthesized and evaluated as inhibitors of Src kinase, a protein that is overexpressed in several human cancers and plays a role in tumor growth and metastasis.[10][11]

-

Antimicrobial and Antiviral Agents: The 1,3-diketone motif is present in numerous compounds with demonstrated antimicrobial, antibacterial, and antiviral activities, including against HIV-1 integrase.[11]

-

Synthetic Chemistry: Beyond direct biological applications, the compound serves as a versatile starting material for constructing more complex molecular architectures, making it a staple in synthetic research programs.[9]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

-

Hazard Identification:

-

Precautionary Measures:

-

Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection).[1]

-

Response: P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

-

-

Recommended Practices:

-

Always handle this compound in a well-ventilated fume hood.

-

Use appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

References

- 1. 5814-38-0 | this compound - AiFChem [aifchem.com]

- 2. 5814-38-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound | 5814-38-0 [chemicalbook.com]

- 4. This compound [amp.chemicalbook.com]

- 5. PubChemLite - this compound (C12H11ClO4) [pubchemlite.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

- 7. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. chembk.com [chembk.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors [jsciences.ut.ac.ir]

- 11. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 12. spcmc.ac.in [spcmc.ac.in]

Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate molecular structure and formula

An In-depth Technical Guide to Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate

This guide provides a comprehensive technical overview of this compound, a versatile chemical intermediate. We will delve into its molecular structure, physicochemical properties, a robust synthetic pathway, and its significant potential as a precursor in the synthesis of complex molecules, particularly heterocyclic scaffolds relevant to drug discovery.

Core Molecular Profile: Structure and Identifiers

This compound is a β,δ-diketo ester. Its structure is characterized by a central butanoate chain functionalized with two ketone groups at the C2 and C4 positions, an ethyl ester, and a 4-chlorophenyl group attached to the C4 ketone. This arrangement of functional groups makes it a highly valuable and reactive building block in organic synthesis.

The definitive identification of this compound is established through its unique chemical identifiers.

| Identifier | Value | Source |

| Molecular Formula | C12H11ClO4 | [1][2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 5814-38-0 | [3] |

| Molecular Weight | 254.67 g/mol | [2] |

| SMILES | CCOC(=O)C(=O)CC(=O)C1=CC=C(C=C1)Cl | [1] |

| InChI | InChI=1S/C12H11ClO4/c1-2-17-12(16)11(15)7-10(14)8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3 | [1] |

| InChIKey | BDFNRYGGOPNIAG-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, storage, and application in reactions. Below is a summary of the known and predicted properties for this compound.

| Property | Value | Notes |

| Melting Point | 61-62.5 °C | (decomposition) |

| Boiling Point | 392.8 ± 22.0 °C | (Predicted) |

| Appearance | Solid | Inferred from melting point |

| XLogP (Predicted) | 2.5 | A measure of lipophilicity.[1] |

Synthesis via Mixed Claisen Condensation

The most logical and efficient synthesis of this compound is a mixed (or crossed) Claisen condensation.[4][5] This powerful carbon-carbon bond-forming reaction is ideal for coupling a ketone with an ester.

Mechanistic Rationale

The strategy involves the reaction between 4'-chloroacetophenone and a non-enolizable ester, diethyl oxalate.[5]

-

Nucleophile (Donor): 4'-chloroacetophenone possesses acidic α-protons, which can be abstracted by a strong base to form a nucleophilic enolate.

-

Electrophile (Acceptor): Diethyl oxalate lacks α-protons and therefore cannot self-condense, making it an excellent electrophilic partner.[5]

-

Base Selection: Sodium ethoxide is the base of choice. Using an alkoxide that matches the alkyl group of the ester (ethoxide for an ethyl ester) is crucial to prevent transesterification, a competing side reaction that would lead to a mixture of products.[4] The base must be used in a stoichiometric amount because the final deprotonation of the β-keto ester product is the thermodynamic driving force for the reaction.[4]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis via Claisen condensation.

Experimental Protocol

This protocol is a representative procedure based on established chemical principles.

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add absolute ethanol (200 mL). Carefully add sodium metal (1.0 eq) in small portions to generate sodium ethoxide in situ. Allow the mixture to stir until all the sodium has dissolved.

-

Addition of Reactants: Cool the freshly prepared sodium ethoxide solution to 0-5 °C in an ice bath. Add 4'-chloroacetophenone (1.0 eq) dropwise, followed by the dropwise addition of diethyl oxalate (1.1 eq).

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice and concentrated hydrochloric acid (to pH ~2-3). The acidic workup neutralizes the enolate and any remaining base, causing the product to precipitate.

-

Purification: Collect the precipitated solid by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Structural Elucidation and Spectroscopic Signature

Keto-Enol Tautomerism

A key structural feature of β-dicarbonyl compounds is their existence as an equilibrium mixture of keto and enol tautomers. This equilibrium is fundamental to their reactivity and is readily observable by NMR spectroscopy. The enol form is stabilized by intramolecular hydrogen bonding and conjugation.

References

- 1. PubChemLite - this compound (C12H11ClO4) [pubchemlite.lcsb.uni.lu]

- 2. 5814-38-0 | this compound - AiFChem [aifchem.com]

- 3. This compound | 5814-38-0 [chemicalbook.com]

- 4. Claisen condensation - Wikipedia [en.wikipedia.org]

- 5. 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax [openstax.org]

Solubility and stability of Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate

An In-depth Technical Guide on the Core Solubility and Stability of Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

This document provides a comprehensive technical overview of the critical physicochemical parameters of this compound, a key intermediate in modern synthetic chemistry. The focus is a deep dive into its solubility and stability profiles, offering both theoretical grounding and actionable experimental protocols to ensure its effective use in research and development pipelines.

Core Scientific Context: Why This Compound Matters

This compound is more than a mere reagent; it is a versatile structural scaffold. Its β-dicarbonyl system and electronically-defined aromatic ring make it a valuable precursor for the synthesis of a wide array of heterocyclic compounds, which are foundational in the development of novel therapeutic agents. However, the very reactivity that makes this molecule synthetically useful also introduces inherent challenges in its handling, formulation, and storage. An inadequate understanding of its solubility can lead to failed reactions or cumbersome purification processes, while unmanaged stability issues can compromise the integrity of multi-step syntheses and the quality of the final active pharmaceutical ingredient (API). This guide is designed to provide the foundational knowledge to mitigate these risks.

Foundational Physicochemical Characteristics

A molecule's behavior is dictated by its structure. Before delving into complex solubility and stability assessments, a summary of its core properties is essential.

Table 1: Physicochemical Properties of this compound

| Property | Value | Data Source |

| Molecular Formula | C₁₂H₁₁ClO₄ | --INVALID-LINK--[1] |

| Molecular Weight | 254.67 g/mol | --INVALID-LINK--[2] |

| Appearance | White to off-white solid | Vendor Data |

| Melting Point | 61-62.5 °C (with decomposition) | --INVALID-LINK--[3], --INVALID-LINK--[4] |

| Predicted pKa | ~5.73 - 6.00 | --INVALID-LINK--[3] |

| Predicted XlogP | ~2.5 | --INVALID-LINK--[1] |

| Storage Recommendation | Sealed in dry, Room Temperature or 2-8°C | --INVALID-LINK--[3], --INVALID-LINK--[5] |

Note: Predicted values are computationally derived and should be confirmed experimentally.

The Solubility Profile: A Practical Guide

Solubility is not a single value but a spectrum of behaviors in different solvent environments. For a synthetic intermediate, understanding this spectrum is critical for reaction setup, work-up, and purification (e.g., crystallization).

The Causality of Solvent Selection

The principle of "like dissolves like" is a useful starting point.[6] Given the molecule's moderate polarity (XlogP ~2.5) and the presence of hydrogen bond acceptors (carbonyl oxygens), a range of solvents should be evaluated.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Expected to be excellent solvents due to their ability to solvate the polar carbonyl groups without interfering with the acidic α-protons.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is anticipated, as these solvents can act as hydrogen bond donors to the carbonyl oxygens.

-

Nonpolar Solvents (e.g., Hexanes, Toluene): Poor solubility is expected due to the molecule's overall polarity.

-

Aqueous Media (e.g., Water, Buffers): Low intrinsic solubility is expected. However, in basic aqueous solutions (pH > pKa), solubility should increase significantly due to the deprotonation of the acidic proton between the carbonyls, forming a water-soluble salt.[7][8]

Experimental Protocol: Thermodynamic (Shake-Flask) Solubility Determination

This method is considered the gold standard for determining equilibrium solubility.[6]

Objective: To quantify the equilibrium solubility of this compound in a panel of relevant solvents.

Methodology:

-

Preparation: Add an excess of the solid compound (enough to ensure undissolved solid remains at equilibrium) to a series of vials, each containing a known volume (e.g., 2 mL) of the selected test solvents.

-

Equilibration: Seal the vials and agitate them on an orbital shaker at a constant, controlled temperature (e.g., 25 °C) for a period sufficient to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand at the same temperature for at least 2 hours to allow the excess solid to sediment. Alternatively, centrifuge the samples to expedite phase separation.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant. Crucially , filter this aliquot immediately through a 0.22 or 0.45 µm syringe filter (ideally, one with low compound binding, such as PTFE or PVDF) to remove any microscopic particulates.

-

Quantification: Dilute the filtered supernatant with a suitable mobile phase and analyze by a validated HPLC-UV method against a calibration curve prepared from a known standard. The resulting concentration is the thermodynamic solubility.

Caption: Thermodynamic solubility determination via the shake-flask method.

The Stability Profile: A Forced Degradation Deep Dive

Forced degradation studies are a cornerstone of pharmaceutical development, designed to understand a molecule's intrinsic stability.[9][10] They help identify likely degradation pathways, elucidate the structure of potential degradants, and develop stability-indicating analytical methods.[11][12]

Inherent Chemical Liabilities

The this compound structure contains two primary liabilities:

-

Ester Group: Susceptible to both acid- and base-catalyzed hydrolysis, which would cleave the ethyl group to form the corresponding carboxylic acid.[13]

-

β-Dicarbonyl System: This moiety is known to be labile. Under harsh basic or acidic conditions, it can undergo various reactions, including retro-Claisen condensation or other rearrangements. Keto-esters are known to be susceptible to hydrolysis.[14][15] The ketone group can also be a target for oxidation.

Experimental Protocol: A Comprehensive Forced Degradation Study

Objective: To identify the degradation pathways and critical stability liabilities of the compound under a range of stress conditions.

Methodology:

-

Stock Solution: Prepare a stock solution of the compound in acetonitrile at a concentration of ~1 mg/mL.

-

Stress Conditions: For each condition, mix the stock solution with the stressor solution (typically 1:1) in a sealed vial. Include a control sample (stock diluted with water) stored under ambient, protected conditions. The goal is to achieve 5-20% degradation.[16]

-

Acid Hydrolysis: Mix with 0.1 N HCl. Incubate at 60 °C.

-

Base Hydrolysis: Mix with 0.1 N NaOH. Keep at room temperature (this reaction is often rapid).

-

Oxidation: Mix with 3% H₂O₂. Keep at room temperature.

-

Thermal: Dilute the stock with a 50:50 acetonitrile:water mixture. Incubate at 60 °C in the dark.

-

Photolytic: Expose a solution (in a photostable container, e.g., quartz) to a light source according to ICH Q1B guidelines, alongside a dark control.

-

-

Time Points: Pull samples at appropriate intervals (e.g., 0, 2, 6, 24, 48 hours). The goal is to find a time point with detectable degradation without consuming the entire parent peak.

-

Quenching: Before analysis, neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively, to prevent further degradation on the autosampler.

-

Analysis: Analyze all samples by a stability-indicating HPLC method, ideally coupled with a mass spectrometer (LC-MS). Monitor the loss of the parent peak and the appearance of new peaks (degradants). The mass data is invaluable for proposing the structures of the degradation products.

Caption: Workflow for a systematic forced degradation (stress testing) study.

Final Recommendations: Best Practices for Use and Storage

Based on the compound's structural liabilities, the following handling and storage protocols are strongly recommended:

-

Solid Storage: Store the solid compound in a tightly sealed container under an inert atmosphere (e.g., Argon) at the recommended temperature (Room Temp or 2-8 °C) and protected from light. This minimizes the risk of slow oxidative and hydrolytic degradation from atmospheric moisture.

-

Solution Preparation: Solutions, particularly in protic solvents like methanol or ethanol, should be prepared fresh for immediate use. The ester is susceptible to hydrolysis, and this process can be accelerated in solution.

-

Stock Solutions: For long-term storage, DMSO is often the preferred solvent. Prepare high-concentration stock solutions, aliquot them into single-use vials, and store them at -20 °C or -80 °C to prevent degradation from repeated freeze-thaw cycles.

-

pH Avoidance: Avoid strongly acidic or basic conditions during work-ups unless a specific reaction (like saponification) is intended. The molecule's stability is likely optimal in a neutral to slightly acidic pH range (pH 4-6).

By adhering to these guidelines, researchers can ensure the integrity of this compound, leading to more reliable, reproducible, and successful scientific outcomes.

References

- 1. PubChemLite - this compound (C12H11ClO4) [pubchemlite.lcsb.uni.lu]

- 2. This compound [amp.chemicalbook.com]

- 3. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. 5814-38-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 31686-94-9 CAS MSDS (ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. m.youtube.com [m.youtube.com]

- 7. www1.udel.edu [www1.udel.edu]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. acdlabs.com [acdlabs.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biopharminternational.com [biopharminternational.com]

- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 13. benchchem.com [benchchem.com]

- 14. asianpubs.org [asianpubs.org]

- 15. aklectures.com [aklectures.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Tautomeric Forms of Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate

This technical guide provides a comprehensive exploration of the synthesis, characterization, and tautomeric behavior of Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced keto-enol equilibrium of this β-ketoester, offering both foundational principles and practical methodologies. Our focus is on the causality behind experimental choices and the establishment of self-validating analytical protocols.

Introduction to this compound and its Tautomerism

This compound is a β-dicarbonyl compound of significant interest in organic synthesis, often serving as a versatile precursor for various heterocyclic compounds and pharmacologically active molecules. Its chemical structure, characterized by a 1,3-dicarbonyl moiety, gives rise to the phenomenon of keto-enol tautomerism. This is a dynamic equilibrium between two constitutional isomers: a diketo form and one or more enol forms.[1] The interconversion involves the migration of a proton and a shift in the position of a double bond.

The position of this equilibrium is not static; it is highly sensitive to the molecular environment, including the solvent, temperature, and pH.[2][3] Understanding and controlling this tautomeric balance is paramount, as the reactivity and biological activity of the compound are often specific to one tautomeric form.[4] For instance, the enol form or its corresponding enolate is typically the nucleophilic species in alkylation and condensation reactions.

References

Unlocking the Therapeutic Potential of Aryl-Dioxobutanoates: A Framework for Investigating Biological Activity

An In-depth Technical Guide for Drug Development Professionals

Introduction: The Aryl-Dioxobutanoate Scaffold – A New Frontier in Drug Discovery

In the landscape of medicinal chemistry, the identification of novel molecular scaffolds with the potential for broad biological activity is a critical starting point for drug discovery. The aryl-dioxobutanoate structure, characterized by an aromatic ring linked to a four-carbon chain containing two keto groups, represents one such promising frontier. While direct research on this specific class is emerging, the well-documented activities of structurally related compounds, such as aryl diketoacids and other aryl derivatives, provide a strong rationale for its investigation.[1][2]

Aryl-containing compounds are known to interact with a wide array of biological targets. A prominent example is the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that mediates cellular responses to various endogenous and exogenous molecules, playing a key role in immunity and carcinogenesis.[3][4][5] Furthermore, related diketoacid structures have shown efficacy as enzyme inhibitors, targeting key players in metabolic and proliferative diseases.[1]

This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the potential biological activities of novel aryl-dioxobutanoate compounds. We will move beyond simple screening to explore the causal mechanisms behind potential therapeutic effects, focusing on a primary putative target—the AhR pathway—and outlining robust experimental workflows to assess anticancer, antiviral, and antimicrobial properties. Every protocol described herein is designed as a self-validating system, grounded in established scientific principles to ensure trustworthy and reproducible outcomes.

Part 1: The Aryl Hydrocarbon Receptor (AhR) – A Primary Putative Target for Aryl-Dioxobutanoates

The AhR is a member of the basic helix-loop-helix (bHLH)/PER-ARNT-SIM (PAS) superfamily of transcription factors.[3] It acts as a cellular sensor for a vast range of small molecules, including environmental pollutants, dietary compounds, and microbial metabolites.[6][7] Given the aryl moiety of the compounds , the AhR signaling pathway is a logical and high-priority starting point for mechanistic investigation.

Mechanism of AhR Signaling

In its inactive state, the AhR resides in the cytoplasm within a protein complex. Upon binding of a ligand, such as a potential aryl-dioxobutanoate, the receptor undergoes a conformational change. This triggers its translocation into the nucleus, where it dissociates from its chaperone proteins and forms a heterodimer with the AhR Nuclear Translocator (ARNT). This AhR-ARNT complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription.[3][8] Key target genes include cytochrome P450 enzymes like CYP1A1 and CYP1B1, which are involved in xenobiotic metabolism.[3][6]

The Dichotomous Role of AhR in Cancer and Viral Immunity

The modulation of AhR does not lead to a universally predictable outcome; its effects are highly context-dependent.

-

In Oncology: AhR exhibits both pro- and anti-tumorigenic properties.[9] In some cancers, its activation promotes proliferation and metastasis.[4] Conversely, in other contexts, AhR agonists can inhibit cancer cell growth.[9][10] This duality makes it a fascinating target, where both agonists and antagonists could serve as potential cancer therapeutics depending on the tumor type.[4][11]

-

In Viral Immunity: AhR signaling is a critical modulator of the host immune response to viruses, particularly RNA viruses like Influenza, Zika, and Coronaviruses.[3][6][12] AhR activation can suppress the production of Type I interferons (IFN-I), which are crucial for antiviral defense, thereby acting as a pro-viral factor.[3][6] However, its immunomodulatory roles are complex, and in some scenarios, its modulation could enhance viral clearance.[6]

Experimental Protocol 1: AhR Activation Luciferase Reporter Assay

This assay is the foundational step to determine if a test compound can function as an AhR ligand. The principle relies on a reporter gene (luciferase) under the control of a promoter containing DREs. AhR activation leads to the expression of luciferase, which can be quantified by measuring light emission.

Methodology:

-

Cell Culture: Plate a suitable cell line (e.g., HepG2 human hepatoma cells) in a 96-well plate. These cells endogenously express AhR.

-

Transfection: Co-transfect the cells with two plasmids:

-

A DRE-driven luciferase reporter plasmid (e.g., pGudLuc 1.1).

-

A control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter, to normalize for transfection efficiency.

-

-

Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the aryl-dioxobutanoate test compounds. Include a known AhR agonist (e.g., TCDD) as a positive control and a vehicle (e.g., DMSO) as a negative control.

-

Incubation: Incubate the cells for a defined period (e.g., 18-24 hours) to allow for AhR activation and reporter gene expression.

-

Lysis and Luminescence Reading: Lyse the cells and measure the activity of both Firefly and Renilla luciferases using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in activity relative to the vehicle control. A dose-dependent increase in luciferase activity indicates that the compound is an AhR agonist.

Part 2: A Workflow for Investigating Anticancer Potential

The hypothesis that aryl-dioxobutanoates may possess anticancer properties is supported by the known roles of AhR in cancer and the inhibitory action of related diketoacids on enzymes like PTP1B, a target in cancer and diabetes.[1][10] A systematic, multi-step approach is required to evaluate this potential.

Experimental Protocol 2: In Vitro Cytotoxicity (MTT Assay)

This initial screen determines the concentration at which a compound inhibits cancer cell growth by 50% (IC50).

Methodology:

-

Cell Plating: Seed various cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon, U87 for glioblastoma) into 96-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of the test compound for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: After incubation (2-4 hours), dissolve the formazan crystals with a solubilizing agent (e.g., DMSO or a specialized buffer).

-

Absorbance Measurement: Read the absorbance at ~570 nm using a microplate reader.

-

IC50 Calculation: Plot the percentage of cell viability versus the log of the compound concentration and use non-linear regression to calculate the IC50 value.

| Compound ID | Cell Line | IC50 (µM) | Positive Control (e.g., Doxorubicin) IC50 (µM) |

| AD-001 | MCF-7 | ||

| AD-001 | HCT-116 | ||

| AD-002 | MCF-7 | ||

| AD-002 | HCT-116 |

Experimental Protocol 3: Cell Migration (Wound Healing/Scratch Assay)

This assay assesses the effect of a compound on the ability of cancer cells to migrate and close a "wound," a key process in metastasis.[9]

Methodology:

-

Create Monolayer: Grow a confluent monolayer of cancer cells in a 6-well plate.

-

Create Wound: Use a sterile pipette tip to create a straight "scratch" or wound through the monolayer.

-

Treatment: Wash with PBS to remove detached cells and add a medium containing the test compound at a non-toxic concentration (e.g., below its IC50).

-

Imaging: Capture images of the wound at time 0 and at regular intervals (e.g., 12, 24, 48 hours).

-

Analysis: Measure the area of the wound at each time point. A delay in wound closure compared to the vehicle control indicates inhibition of cell migration.

Part 3: A Workflow for Investigating Antiviral Activity

Given the profound influence of the AhR on host immunity, aryl-dioxobutanoates may possess antiviral activity by modulating this pathway.[3][6]

Experimental Protocol 4: Plaque Reduction Assay

This is the gold-standard assay for quantifying the inhibition of viral replication.

Methodology:

-

Cell Seeding: Plate a confluent monolayer of host cells (e.g., Vero cells for Zika, MDCK for Influenza) in 6-well plates.

-

Viral Infection: Infect the cells with a known amount of virus (to produce ~50-100 plaques per well) for 1 hour.

-

Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) mixed with various concentrations of the test compound.

-

Incubation: Incubate for 2-4 days, allowing plaques (zones of cell death) to form.

-

Staining and Counting: Fix the cells and stain with a dye like crystal violet to visualize the plaques. Count the number of plaques in each well.

-

EC50 Calculation: Calculate the percentage of plaque reduction compared to the virus-only control. The EC50 is the concentration that reduces the number of plaques by 50%.

| Compound ID | Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| AD-001 | Influenza A (H1N1) | |||

| AD-001 | Zika Virus | |||

| AD-002 | Influenza A (H1N1) | |||

| AD-002 | Zika Virus |

Part 4: Investigating Antimicrobial and Anti-inflammatory Activity

The broad bioactivity of various aryl derivatives suggests that aryl-dioxobutanoates could also exhibit antibacterial or anti-inflammatory effects.[2][13][14]

Experimental Protocol 5: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that prevents visible bacterial growth.

Methodology:

-

Compound Preparation: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using appropriate broth (e.g., Mueller-Hinton Broth).

-

Bacterial Inoculation: Add a standardized inoculum of bacteria (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no turbidity (bacterial growth) is observed.

| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Positive Control (e.g., Ciprofloxacin) MIC (µg/mL) |

| AD-001 | |||

| AD-002 |

Experimental Protocol 6: In Vitro Anti-inflammatory Assay (Inhibition of Albumin Denaturation)

Protein denaturation is a well-documented cause of inflammation. This simple assay screens for the ability of a compound to prevent heat-induced protein denaturation.[15]

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations and a 1% aqueous solution of bovine serum albumin (BSA).

-

Heat Denaturation: Incubate the mixture at 72°C for 5 minutes.

-

Cooling and Measurement: Cool the tubes and measure the turbidity of the solution using a spectrophotometer at 660 nm.

-

Calculation: Calculate the percentage inhibition of denaturation using a standard anti-inflammatory drug (e.g., Diclofenac sodium) as a positive control.

Conclusion and Future Directions

The aryl-dioxobutanoate scaffold holds considerable, albeit largely unexplored, therapeutic potential. This guide provides a scientifically rigorous and logically structured framework for its initial investigation. By focusing on the high-probability target of the Aryl Hydrocarbon Receptor and employing a systematic workflow of in vitro assays, researchers can efficiently identify and characterize the anticancer, antiviral, antimicrobial, and anti-inflammatory properties of novel compounds.

Positive hits from this screening cascade should be considered promising leads for further optimization. Subsequent steps would involve detailed structure-activity relationship (SAR) studies to improve potency and selectivity, comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling,[16] and eventual validation in preclinical in vivo models.[9][17] This structured approach ensures that resources are directed toward the most promising candidates, accelerating the journey from molecular concept to potential clinical application.

References

- 1. Targeting Inactive Enzyme Conformation: Aryl Diketoacid Derivatives as a New Class of PTP1B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 4. Role of the Aryl Hydrocarbon Receptor in Carcinogenesis and Potential as an Anti-Cancer Drug Target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PERSONALIZED MEDICINE - Exploring the Potential of the Aryl Hydrocarbon Receptor for Personalized Medicine [drug-dev.com]

- 6. The Aryl Hydrocarbon Receptor as a Modulator of Anti-viral Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aryl hydrocarbon receptors as potential therapeutic targets [pharmacia.pensoft.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. [Aryl-hydrocarbon receptor as a potential target for anticancer therapy] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The role of aryl hydrocarbon receptor in antiviral immunity: a focus on RNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 14. Aryl fluorosulfate analogues as potent antimicrobial agents: SAR, cytotoxicity and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Discovery of Novel Aryl Carboxamide Derivatives as Hypoxia-Inducible Factor 1α Signaling Inhibitors with Potent Activities of Anticancer Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate: Mechanism and Protocol

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the synthesis of Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate, a valuable β-dicarbonyl compound. These structures serve as critical building blocks in organic synthesis and are precursors to various heterocyclic compounds and active pharmaceutical ingredients (APIs). Notably, derivatives of ethyl 2,4-dioxo-4-arylbutanoate have been investigated as potential Src kinase inhibitors in cancer therapy, highlighting the compound's relevance in drug discovery.[1]

The synthesis is achieved through a mixed Claisen condensation reaction, a fundamental carbon-carbon bond-forming strategy. This document will elucidate the underlying reaction mechanism, provide a detailed experimental protocol, and explain the causal reasoning behind the strategic choices in the synthetic procedure.

Core Principles: The Mixed Claisen Condensation

The Claisen condensation is a reaction between two ester molecules or, as in this case, an ester and another carbonyl compound, in the presence of a strong base to form a β-keto ester or a β-dicarbonyl compound.[2][3] The synthesis of this compound employs a "mixed" or "crossed" Claisen condensation. This variant is most effective when one of the carbonyl partners lacks α-hydrogens and therefore cannot enolize or undergo self-condensation.[4][5][6]

In this synthesis, 4-chloroacetophenone serves as the enolizable ketone, while diethyl oxalate is chosen as the non-enolizable ester partner. This strategic selection is crucial; because diethyl oxalate cannot form an enolate, it can only act as the electrophilic acceptor, preventing the formation of unwanted side products and leading to a single primary product.[5][6][7]

Detailed Reaction Mechanism

The synthesis proceeds through a well-established, multi-step mechanism facilitated by a strong alkoxide base, typically sodium ethoxide. The requirement for a stoichiometric amount of base, rather than a catalytic amount, is a key feature of this reaction, as the final deprotonation step is the thermodynamic driving force.[2][3]

Step 1: Enolate Formation The reaction is initiated by the abstraction of an acidic α-proton from 4-chloroacetophenone by sodium ethoxide. Sodium ethoxide is a potent base, well-suited for this purpose.[8] This deprotonation generates a resonance-stabilized enolate anion, which serves as the key nucleophile in the subsequent step.[2][7]

Step 2: Nucleophilic Attack The newly formed enolate anion attacks one of the highly electrophilic carbonyl carbons of diethyl oxalate. This addition reaction results in the formation of a tetrahedral intermediate.[3][7]

Step 3: Elimination of the Leaving Group The tetrahedral intermediate is unstable and rapidly collapses. It reforms the carbonyl double bond by eliminating the ethoxide ion (⁻OEt), a good leaving group. This step yields the target molecule, this compound.[2][7]

Step 4: Deprotonation (Thermodynamic Driving Force) The product formed in Step 3 possesses a highly acidic proton on the carbon situated between the two carbonyl groups. The ethoxide ion generated in the previous step immediately abstracts this proton. This acid-base reaction is highly favorable and results in a resonance-stabilized enolate of the final product. This irreversible deprotonation is the primary driving force of the entire reaction sequence, pulling the equilibrium to completion.[2][3][4][7]

Step 5: Protonation (Acidic Workup) In the final stage of the synthesis, an acidic workup (e.g., with dilute sulfuric acid) is performed. This step neutralizes any remaining base and protonates the enolate anion formed in Step 4, yielding the final, neutral this compound product.[2][7]

Caption: The five-step mechanism of the mixed Claisen condensation.

Experimental Protocol and Strategic Considerations

This protocol outlines a standard laboratory procedure for the synthesis. Adherence to anhydrous conditions is critical for success.

Reactant Summary

| Reactant/Reagent | Role | Molar Equivalent | Rationale |

| 4-Chloroacetophenone | Nucleophile Precursor | 1.0 | The enolizable ketone providing the α-protons. |

| Diethyl Oxalate | Electrophile | 1.0 - 1.2 | The non-enolizable ester that acts as the acceptor. A slight excess can ensure complete reaction of the ketone.[5] |

| Sodium Ethoxide | Base | 1.0 - 1.1 | Stoichiometric amount required to drive the reaction via final product deprotonation.[2][3] |

| Anhydrous Ethanol | Solvent | - | The solvent for the reaction; must be dry to prevent quenching the base. |

| Dilute H₂SO₄ or HCl | Acid | - | Used for the final workup to neutralize the reaction and protonate the product enolate.[2] |

| Dichloromethane/Ethyl Acetate | Extraction Solvent | - | For isolating the organic product from the aqueous layer after workup. |

Step-by-Step Methodology

-

Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser protected by a drying tube, prepare a solution of sodium ethoxide. This can be done by carefully dissolving sodium metal (1.0 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). Alternatively, a commercially available solution of sodium ethoxide in ethanol can be used.[1][8]

-

Scientist's Note (Causality): Anhydrous conditions are paramount. Any water present will react with the sodium ethoxide, quenching the strong base and inhibiting the initial, crucial enolate formation step. Using the conjugate base of the solvent (ethoxide in ethanol) prevents transesterification of the diethyl oxalate reactant.[2][9]

-

-

Addition of Reactants: Cool the sodium ethoxide solution in an ice bath. In the dropping funnel, prepare a mixture of 4-chloroacetophenone (1.0 eq) and diethyl oxalate (1.1 eq). Add this mixture dropwise to the stirred, cooled sodium ethoxide solution over a period of 30-60 minutes.[1][10]

-

Scientist's Note (Causality): The slow, dropwise addition to a cooled solution helps to control the exothermic nature of the condensation reaction, minimizing the formation of potential side products.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours (e.g., 2-4 hours) or until analysis (e.g., by TLC) indicates the consumption of the starting material. The formation of a precipitate (the sodium salt of the product enolate) is often observed.

-

Acidic Workup and Extraction: Cool the reaction mixture again in an ice bath and slowly acidify it by adding cold, dilute sulfuric acid or hydrochloric acid until the pH is approximately 2.[1] This will protonate the enolate and dissolve the sodium salts. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).

-

Scientist's Note (Causality): The acidification step is essential to convert the product from its salt form into the neutral organic compound, which is soluble in organic solvents and can thus be extracted from the aqueous medium.

-

-

Isolation and Purification: Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization, typically from ethanol, to yield the pure this compound.[1]

Conclusion

The synthesis of this compound is a classic and efficient application of the mixed Claisen condensation. A thorough understanding of the mechanism reveals the critical role of each component: the strategic choice of a non-enolizable electrophile (diethyl oxalate), the necessity of a stoichiometric amount of a strong base (sodium ethoxide) to act as both a catalyst for enolate formation and the thermodynamic driver via final deprotonation, and the final acidic workup to isolate the neutral product. This robust C-C bond-forming reaction provides reliable access to valuable β-dicarbonyl intermediates essential for research in medicinal chemistry and materials science.

References

- 1. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 2. Claisen condensation - Wikipedia [en.wikipedia.org]

- 3. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 4. Claisen Condensation [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax [openstax.org]

- 7. benchchem.com [benchchem.com]

- 8. Page loading... [wap.guidechem.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

Navigating the Chemical Maze: A Comprehensive Guide to the Synonyms and Alternative Names for Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate

For Immediate Release

[SHANGHAI, CN — January 1, 2026] – In the intricate landscape of chemical research and drug development, precise molecular identification is paramount. The compound Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate, a molecule of significant interest in synthetic chemistry and potential pharmaceutical applications, is known by a variety of synonyms and alternative names. This in-depth technical guide serves as a definitive resource for researchers, scientists, and drug development professionals to navigate the nomenclature of this important chemical entity, ensuring clarity and accuracy in experimental design and scientific communication.

The Critical Importance of Unambiguous Chemical Identification

In the realm of scientific research, the ability to uniquely identify a chemical compound is the bedrock of reproducibility and collaboration. The use of varied and sometimes inconsistent naming conventions can lead to confusion, errors in experimental execution, and difficulties in literature and patent searches. A thorough understanding of the alternative names for a compound like this compound is not merely an academic exercise; it is a practical necessity for efficient and effective research and development. This guide provides a structured overview of the various identifiers for this compound, categorized for clarity and ease of use.

Primary Identifiers and Systematic Nomenclature

The most rigorous and universally accepted method for naming a chemical compound is through the systematic nomenclature established by the International Union of Pure and Applied Chemistry (IUPAC). These names are constructed based on the molecule's structure, providing an unambiguous descriptor.

The primary and most formally recognized name for the compound of interest is This compound .[1][2] This name precisely describes the ethyl ester of a butanoic acid derivative with oxo groups at the 2 and 4 positions and a 4-chlorophenyl substituent at the 4-position.

Another systematic name, often found in chemical databases, is Benzenebutanoic acid, 4-chloro-α,γ-dioxo-, ethyl ester .[3][4] This name, while appearing different, describes the same molecular structure, highlighting the butanoic acid backbone with the specified substitutions.

Table 1: Core Chemical Information

| Property | Value | Source |

| Molecular Formula | C12H11ClO4 | [1][2][3][5] |

| Molecular Weight | 254.67 g/mol | [3][5] |

| CAS Number | 5814-38-0 | [1][3][6][7] |

| PubChem CID | 602482 | [2] |

Common Synonyms and Trivial Names

Beyond the systematic names, a variety of synonyms are used in commercial catalogs, laboratory notebooks, and scientific publications. These names, while often less descriptive, are important to recognize for comprehensive literature searches.

Commonly encountered synonyms include:

-

Ethyl 4-(4-chlorophenyl)-2,4-dioxobutyrate[3]

-

4-(4-chlorophenyl)-2,4-diketo-butyric acid ethyl ester[4]

-

4-(4-chlorophenyl)-2,4-dioxobutanoic acid ethyl ester[4]

-

Ethyl 4-chloro-α,γ-dioxo-benzenebutanoate[4]

It is crucial for researchers to be aware of these variations to avoid overlooking relevant data.

Commercial and Database Identifiers

Chemical suppliers and databases often assign their own unique identifiers to compounds for cataloging and transaction purposes. These identifiers, while not descriptive of the chemical structure, are essential for procurement and referencing specific commercial products.

Examples of such identifiers include:

The Chemical Abstracts Service (CAS) Registry Number® is a unique numerical identifier assigned to every chemical substance described in the open scientific literature. The definitive CAS Number for this compound is 5814-38-0 .[1][3][6][7] This number serves as an unambiguous link to a wealth of information about this specific compound.

Distinguishing from Isomers and Related Compounds

A common pitfall in chemical identification is confusion with isomers—compounds that have the same molecular formula but different structural arrangements. For this compound, a notable isomer is Ethyl 4-(3-chlorophenyl)-2,4-dioxobutanoate , which has the CAS Number 57961-48-5.[8] In this isomer, the chloro substituent is on the 3-position of the phenyl ring instead of the 4-position. This seemingly minor difference can lead to significant changes in the compound's physical, chemical, and biological properties.

The following diagram illustrates the relationship between the primary compound and its 3-chloro isomer, emphasizing the importance of precise nomenclature.

Caption: Relationship between this compound and its 3-chloro isomer.

Experimental Protocols: Verification of Compound Identity

To ensure the identity of a supplied chemical, a series of analytical tests should be performed. The following is a generalized workflow for the verification of this compound.

Step-by-Step Methodology for Compound Verification:

-

Procurement and Documentation:

-

Obtain the compound from a reputable supplier, referencing the CAS Number 5814-38-0.

-

Retain the supplier's Certificate of Analysis (CoA), which should include key analytical data.

-

-

Mass Spectrometry (MS):

-

Objective: To confirm the molecular weight of the compound.

-

Protocol:

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Infuse the solution into an electrospray ionization (ESI) mass spectrometer.

-

Acquire the mass spectrum in both positive and negative ion modes.

-

-

Expected Result: In positive ion mode, a peak corresponding to the protonated molecule [M+H]+ at m/z 255.04 should be observed.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To elucidate the chemical structure and confirm the arrangement of atoms.

-

Protocol:

-

Dissolve a small amount of the compound in a deuterated solvent (e.g., CDCl3).

-

Acquire 1H and 13C NMR spectra.

-

-

Expected Result: The 1H NMR spectrum should show characteristic signals for the ethyl group, the methylene protons, and the aromatic protons of the 4-chlorophenyl group. The 13C NMR spectrum should show the corresponding carbon signals, including those for the carbonyl groups.

-

-

Purity Assessment via High-Performance Liquid Chromatography (HPLC):

-

Objective: To determine the purity of the compound.

-

Protocol:

-

Develop a suitable HPLC method using a C18 column and a mobile phase gradient of water and acetonitrile.

-

Inject a solution of the compound and monitor the elution profile using a UV detector.

-

-

Expected Result: A major peak corresponding to the target compound should be observed, and the purity can be calculated based on the peak area.

-

The following diagram outlines this experimental workflow.

Caption: Experimental workflow for the verification of this compound.

Conclusion

The accurate identification of chemical compounds is a cornerstone of scientific integrity. This guide has provided a comprehensive overview of the synonyms, alternative names, and key identifiers for this compound. By understanding and correctly applying this information, researchers can enhance the clarity, reproducibility, and impact of their work. It is imperative to utilize the CAS Number 5814-38-0 in all database searches and procurement activities to ensure the correct compound is being studied.

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. PubChemLite - this compound (C12H11ClO4) [pubchemlite.lcsb.uni.lu]

- 3. 5814-38-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. This compound [amp.chemicalbook.com]

- 6. 5814-38-0 | this compound - AiFChem [aifchem.com]

- 7. This compound | 5814-38-0 [chemicalbook.com]

- 8. Ethyl 4-(3-chlorophenyl)-2,4-dioxobutanoate | C12H11ClO4 | CID 11054223 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Synthesis of Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate via Crossed Claisen Condensation

Abstract

This document provides a comprehensive guide for the synthesis of Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate, a versatile β-ketoester intermediate crucial for the development of various pharmaceutical compounds and heterocyclic systems. The synthesis is achieved through a crossed Claisen condensation between 4'-chloroacetophenone and diethyl oxalate. This application note details the underlying chemical principles, provides a robust, step-by-step experimental protocol, and offers guidance on product characterization and troubleshooting. The protocols are designed for researchers in organic synthesis, medicinal chemistry, and drug development, emphasizing safety, efficiency, and reproducibility.

Introduction & Scientific Principles

The Claisen condensation is a cornerstone carbon-carbon bond-forming reaction in organic synthesis that facilitates the creation of β-ketoesters or β-diketones.[1][2] The reaction proceeds by the condensation of two ester molecules, or an ester and a carbonyl compound, in the presence of a strong base.[1] The synthesis of this compound employs a "crossed" or "mixed" Claisen condensation. This variation is particularly effective when one of the carbonyl partners, in this case, diethyl oxalate, lacks α-hydrogens and therefore cannot self-condense, leading to a more controlled reaction with fewer side products.[3][4]